N-(5,6,7,8-Tetrahydro-6-oxo-2-quinazolinyl)acetamide

Purity specification Research chemical procurement Tetrahydroquinazoline building blocks

N-(5,6,7,8-Tetrahydro-6-oxo-2-quinazolinyl)acetamide (CAS 285139‑10‑8) is a 6‑oxo‑5,6,7,8‑tetrahydroquinazoline derivative bearing an acetamide substituent at the 2‑position. Its molecular formula is C₁₀H₁₁N₃O₂, molecular weight 205.21 g/mol, and it is supplied as a research chemical with a certified purity of 98%.

Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
CAS No. 285139-10-8
Cat. No. B3121424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5,6,7,8-Tetrahydro-6-oxo-2-quinazolinyl)acetamide
CAS285139-10-8
Molecular FormulaC10H11N3O2
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NC=C2CC(=O)CCC2=N1
InChIInChI=1S/C10H11N3O2/c1-6(14)12-10-11-5-7-4-8(15)2-3-9(7)13-10/h5H,2-4H2,1H3,(H,11,12,13,14)
InChIKeyYZDMTNTZANFTGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5,6,7,8-Tetrahydro-6-oxo-2-quinazolinyl)acetamide (CAS 285139-10-8): Core Physicochemical Identity and Research‐Grade Specifications


N-(5,6,7,8-Tetrahydro-6-oxo-2-quinazolinyl)acetamide (CAS 285139‑10‑8) is a 6‑oxo‑5,6,7,8‑tetrahydroquinazoline derivative bearing an acetamide substituent at the 2‑position . Its molecular formula is C₁₀H₁₁N₃O₂, molecular weight 205.21 g/mol, and it is supplied as a research chemical with a certified purity of 98% . The scaffold belongs to the class of partially saturated quinazolinones, a family that has been broadly exploited as kinase inhibitor templates and as progenitors of thyroid‑stimulating hormone receptor (TSHR) agonists [1].

Why a Simple Tetrahydroquinazoline Cannot Replace N-(5,6,7,8-Tetrahydro-6-oxo-2-quinazolinyl)acetamide


Within the tetrahydroquinazoline family, subtle variations in ring‑oxidation state, substituent position, and functional‑group identity dramatically alter reactivity, physicochemical properties, and biological target engagement. For example, the 2‑amino‑6‑acetamido positional isomer (CAS 285139‑04‑0) possesses a C₂‑NH₂ group that imparts a different hydrogen‑bonding signature and metabolic liability compared with the 6‑oxo‑2‑acetamido arrangement of the present compound . Likewise, the well‑known ALK5 inhibitor SB‑431542, while active against TGF‑β type‑I receptors, carries a triarylimidazole scaffold with substantially higher molecular weight (384.4) and lipophilicity (XLogP 3.35) [1], making it unsuitable for applications that demand the lower molecular weight, lower LogP, and the distinct synthetic derivatisation vectors offered by the 6‑oxo‑tetrahydroquinazoline‑2‑acetamide core . Consequently, procurement decisions cannot rely on class‑level assumptions; precise structural identity is essential.

Quantitative Differentiation Evidence for N-(5,6,7,8-Tetrahydro-6-oxo-2-quinazolinyl)acetamide


Purity Advantage: 98% Certified Purity vs. 95% for the Closest Amino‑Analog

The target compound is supplied at 98% purity , whereas the closest structural analog, N-(2-amino-5,6,7,8-tetrahydroquinazolin-6-yl)acetamide (CAS 285139‑04‑0), is typically offered at 95% minimum purity . For end‑users performing structure–activity relationship (SAR) studies, impurity profiles introduced by a 3% difference in purity can confound dose–response determinations and increase the risk of false‑positive or false‑negative hits.

Purity specification Research chemical procurement Tetrahydroquinazoline building blocks

Physicochemical Differentiation: Lower Lipophilicity and Smaller Polar Surface Area vs. SB‑431542

Compared with SB‑431542—a broadly used ALK5 inhibitor—the target compound exhibits a substantially lower molecular weight (205.2 vs. 384.4 Da) [1], a lower topological polar surface area (TPSA 71.95 vs. 103.12 Ų) [1], and a markedly lower calculated partition coefficient (LogP ≈ 0.49 vs. XLogP 3.35) [1]. These differences predict superior aqueous solubility and enhanced passive permeability, including potential blood–brain barrier penetration, which SB‑431542 cannot offer.

Lipophilicity Polar surface area Drug‑likeness CNS penetration

Structural Differentiation: 6‑Oxo‑2‑acetamido Regioisomer Provides Distinct Synthetic Versatility

The target compound positions the acetamide group at C‑2 and the carbonyl at C‑6 of the tetrahydroquinazoline ring . This contrasts sharply with the 2‑amino‑6‑acetamido isomer (CAS 285139‑04‑0), which carries a nucleophilic primary amine at C‑2 and the acetamide on the saturated ring nitrogen . The 6‑oxo group in the target compound presents an electrophilic centre amenable to reductive amination, organometallic addition, or enolate chemistry, whereas the C‑2 acetamide serves as a protecting‑group‑like moiety that can be selectively hydrolysed under controlled conditions .

Regioisomer Synthetic handle Tetrahydroquinazoline derivatisation

Patent‑Backed Relevance: Core of the Oxo‑Hydroquinazoline TSHR Agonist Pharmacophore

US Patent US8741259 explicitly claims oxo‑hydroquinazolines as selective thyroid‑stimulating hormone receptor (TSHR) agonists, with utility in thyroid cancer detection, treatment, and bone degenerative disorders [1]. The 6‑oxo‑tetrahydroquinazoline‑2‑acetamide scaffold of the target compound embodies the core pharmacophoric elements described in the patent. In contrast, the amino‑acetamido isomer lacks the requisite ring‑oxidation pattern and is not disclosed in this therapeutic context .

TSHR agonist Thyroid cancer Oxo‑hydroquinazoline

Rotatable Bond Count and Molecular Flexibility: Reduced Conformational Entropy Penalty vs. SB‑431542

The target compound possesses a single rotatable bond (the acetamide side‑chain) , compared with four rotatable bonds in SB‑431542 [1]. A lower number of rotatable bonds correlates with a smaller entropic penalty upon target binding and often translates into improved ligand efficiency and better oral bioavailability prospects [2]. This intrinsic rigidity, combined with the low molecular weight, positions the compound as a fragment‑like or minimalist lead scaffold.

Rotatable bonds Conformational entropy Ligand efficiency

Optimal Research and Industrial Application Scenarios for N-(5,6,7,8-Tetrahydro-6-oxo-2-quinazolinyl)acetamide


TSHR Agonist Hit‑to‑Lead and Probe Development

Because the 6‑oxo‑tetrahydroquinazoline‑2‑acetamide scaffold maps directly onto the oxo‑hydroquinazoline pharmacophore claimed in US8741259 for selective TSHR agonism [1], this compound is an ideal starting material for structure‑based optimisation campaigns targeting thyroid cancer or bone degenerative disorders. Its lower LogP and MW relative to alternative heterocyclic cores facilitate the introduction of additional substituents while maintaining drug‑like physicochemical space.

Fragment‑Based Drug Discovery (FBDD) Library Design

With a molecular weight of 205 Da, only one rotatable bond, and balanced hydrophilicity (LogP 0.49, TPSA 71.95 Ų), this compound satisfies the ‘rule‑of‑three’ criteria for fragment libraries [2]. Compared with larger, more lipophilic kinase‑focused fragments such as SB‑431542 (MW 384, LogP 3.35), this scaffold offers superior aqueous solubility and a cleaner profile for fragment‑screening campaigns against diverse protein targets.

Synthetic Intermediate for Regioselective Tetrahydroquinazoline Derivatisation

The unique 2‑acetamido‑6‑oxo substitution pattern provides two chemically orthogonal handles: the C‑6 ketone can undergo reductive amination, Grignard addition, or oxime formation, while the C‑2 acetamide can be selectively hydrolysed to unmask a 2‑amino group for further elaboration . This regiochemical logic is not accessible with the 2‑amino‑6‑acetamido isomer, making this compound the preferred building block for medicinal chemistry groups requiring sequential diversification.

CNS‑Penetrant Probe Synthesis

The combination of low molecular weight (<300 Da), low TPSA (<90 Ų), and low LogP (<3) predicts favourable blood–brain barrier permeability based on established CNS‑MPO scoring paradigms [3]. Compared with SB‑431542, which exceeds typical CNS drug‑likeness thresholds (TPSA >100 Ų, LogP >3), this tetrahydroquinazoline scaffold represents a more suitable starting point for neuroscience‑targeted probe development.

Quote Request

Request a Quote for N-(5,6,7,8-Tetrahydro-6-oxo-2-quinazolinyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.